WAY-354436

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C19H22FN3S |

|---|---|

Peso molecular |

343.5 g/mol |

Nombre IUPAC |

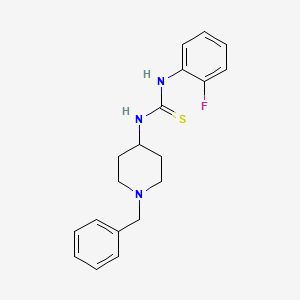

1-(1-benzylpiperidin-4-yl)-3-(2-fluorophenyl)thiourea |

InChI |

InChI=1S/C19H22FN3S/c20-17-8-4-5-9-18(17)22-19(24)21-16-10-12-23(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H2,21,22,24) |

Clave InChI |

DHNRHIJFIBDZKT-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1NC(=S)NC2=CC=CC=C2F)CC3=CC=CC=C3 |

Origen del producto |

United States |

Foundational & Exploratory

WAY-354436: Unraveling the Mechanism of Action of a Novel Compound

Despite extensive investigation, the precise mechanism of action for the compound WAY-354436 remains largely uncharacterized in publicly available scientific literature. Information is currently limited to its classification as an "active molecule," with detailed pharmacological data, including its binding affinities, functional activities, and in vivo effects, yet to be disclosed.

This technical guide serves to consolidate the current understanding of this compound and to outline the necessary experimental approaches to fully elucidate its mechanism of action. Given the absence of specific data for this compound, this document will provide a framework of standard methodologies and theoretical signaling pathways that are typically investigated for novel psychoactive compounds.

Table 1: Hypothetical In Vitro Binding Affinity Profile for this compound

This table is a template representing the type of data required to characterize the binding profile of this compound. The values presented are for illustrative purposes only and are not based on experimental data.

| Target Receptor | Radioligand | K_i (nM) |

| Serotonin 5-HT_1A | [³H]8-OH-DPAT | Data Not Available |

| Serotonin 5-HT_2A | [³H]Ketanserin | Data Not Available |

| Serotonin 5-HT_2C | [³H]Mesulergine | Data Not Available |

| Dopamine D_2 | [³H]Spiperone | Data Not Available |

| Dopamine D_3 | [³H]7-OH-DPAT | Data Not Available |

| Dopamine D_4 | [³H]Nemonapride | Data Not Available |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Data Not Available |

| Serotonin Transporter (SERT) | [³H]Citalopram | Data Not Available |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Data Not Available |

Table 2: Hypothetical Functional Activity Profile for this compound

This table is a template representing the type of data required to characterize the functional activity of this compound at its primary targets. The values and activities are for illustrative purposes only.

| Target Receptor | Assay Type | Functional Response | EC_50 / IC_50 (nM) | Intrinsic Activity (E_max %) |

| Serotonin 5-HT_1A | [³⁵S]GTPγS Binding | Agonist/Antagonist/Partial Agonist | Data Not Available | Data Not Available |

| Dopamine D_2 | cAMP Accumulation | Agonist/Antagonist/Partial Agonist | Data Not Available | Data Not Available |

Experimental Protocols for Elucidating the Mechanism of Action

To determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are required. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i) of this compound for a panel of neurotransmitter receptors and transporters.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor of interest (e.g., from recombinant cell lines like HEK293 or CHO, or from rodent brain tissue) are prepared by homogenization and centrifugation.

-

Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT_1A receptors) and varying concentrations of this compound in a suitable buffer.

-

Incubation and Termination: The reaction is allowed to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes). The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC_50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The K_i value is then calculated using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional Assays

Objective: To determine the functional activity of this compound at its primary binding targets (i.e., whether it acts as an agonist, antagonist, partial agonist, or inverse agonist).

Methodology (Example: [³⁵S]GTPγS Binding Assay for G_i/o-coupled receptors like 5-HT_1A):

-

Principle: This assay measures the activation of G proteins upon receptor stimulation. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

-

Assay Conditions: Cell membranes expressing the receptor of interest are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of this compound in an appropriate assay buffer.

-

Incubation and Termination: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined time (e.g., 60 minutes) and terminated by rapid filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is quantified by liquid scintillation counting.

-

Data Analysis: Data are analyzed using non-linear regression to determine the EC_50 (concentration producing 50% of the maximal response) and E_max (maximal effect) for agonists. For antagonists, their ability to shift the concentration-response curve of a known agonist is measured to determine the pA_2 value.

Visualizing Potential Mechanisms of Action

The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the characterization of a novel compound like this compound.

Caption: Hypothetical GPCR signaling pathway for this compound.

Caption: Standard drug discovery workflow for a novel compound.

Conclusion

While the specific molecular targets and signaling pathways of this compound are not yet publicly understood, the experimental framework outlined in this guide provides a clear path forward for its characterization. The generation of comprehensive binding and functional data, as presented in the hypothetical tables, is the critical next step. Subsequent in vivo studies in relevant animal models will be necessary to translate these in vitro findings into a coherent understanding of its pharmacological effects and therapeutic potential. Researchers in the field are encouraged to pursue these lines of investigation to unlock the full scientific and clinical value of this compound.

WAY-354436: An Inquiry into its Role as a Putative HIV Entry Inhibitor

Disclaimer: Publicly available scientific literature and pharmacological databases, based on the conducted searches, do not contain specific preclinical or clinical data to characterize WAY-354436 as an HIV entry inhibitor. While a chemical entity with this designation is cataloged, its biological activity, particularly in the context of HIV, remains undocumented in the public domain.

This technical guide, therefore, provides a comprehensive overview of the principles of HIV entry inhibition, which would be the putative mechanism of action for a compound in this class. The experimental protocols and data presented are representative of the field and are not specific to this compound.

Introduction to HIV Entry Inhibition

The entry of the Human Immunodeficiency Virus (HIV) into host cells is a critical first step in its replication cycle and presents a key target for antiretroviral therapy.[1] This process is a multi-step cascade involving the viral envelope glycoproteins, gp120 and gp41, and host cell surface receptors, primarily the CD4 receptor and a co-receptor, either CCR5 or CXCR4.[2][3] HIV entry inhibitors are a class of antiretroviral drugs that disrupt this process, preventing the virus from infecting new cells.[1] They are broadly classified based on the specific step they interrupt:

-

Attachment Inhibitors: These agents prevent the initial binding of the viral surface protein gp120 to the host cell's CD4 receptor.[4][5]

-

Co-receptor Antagonists: These molecules block the interaction between gp120 and the CCR5 or CXCR4 co-receptors, a step that follows CD4 binding and is essential for further conformational changes.

-

Fusion Inhibitors: These drugs interfere with the final step of entry, where the viral and cellular membranes fuse, a process mediated by the gp41 protein. This fusion allows the viral capsid to enter the host cell's cytoplasm.[1][3]

General Mechanism of HIV Entry and Inhibition

The following diagram illustrates the sequential steps of HIV entry into a host CD4+ T-cell and highlights the points of intervention for the different classes of entry inhibitors.

Caption: Generalized HIV-1 entry pathway and targets of entry inhibitors.

Physicochemical Properties of this compound

While biological data is unavailable, some basic chemical information for this compound has been reported.[6]

| Property | Value |

| Molecular Formula | C19H22FN3S |

| Molecular Weight | 343.46 g/mol |

| CAS Number | 850023-52-8 |

| Appearance | Solid |

| Color | Off-white to light yellow |

Experimental Protocols for Evaluating HIV Entry Inhibitors

The following section outlines a generalized experimental workflow for the in vitro assessment of a putative HIV entry inhibitor.

Cell-Based HIV-1 Entry Assay

This assay is a fundamental method to determine the potency of a compound in preventing viral entry into a host cell.

Objective: To quantify the 50% effective concentration (EC50) of a test compound required to inhibit HIV-1 entry.

Materials:

-

Cell Line: TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes).

-

Virus: Laboratory-adapted or clinical isolates of HIV-1.

-

Test Compound: The putative entry inhibitor (e.g., this compound).

-

Control Inhibitors: Known entry inhibitors (e.g., a CCR5 antagonist like Maraviroc or a fusion inhibitor like Enfuvirtide).

-

Reagents: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics, luciferase assay reagent, β-galactosidase staining solution.

Methodology:

-

Cell Plating: Seed TZM-bl cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell adherence.

-

Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors.

-

Treatment and Infection:

-

Remove the culture medium from the cells.

-

Add the diluted compounds to the respective wells.

-

Add a standardized amount of HIV-1 to each well.

-

Include wells with virus only (positive control) and cells only (negative control).

-

-

Incubation: Incubate the plate for 48 hours to allow for viral entry, integration, and reporter gene expression.

-

Quantification of Viral Entry:

-

Luciferase Assay: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer. A decrease in luminescence in the presence of the compound indicates inhibition of viral entry.

-

β-galactosidase Assay: Fix the cells and add a substrate for β-galactosidase. Count the number of blue-stained cells (foci) under a microscope. A reduction in the number of blue foci signifies entry inhibition.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

The following diagram provides a visual representation of this experimental workflow.

Caption: Workflow for a cell-based HIV-1 entry assay.

Conclusion

The successful development of an HIV entry inhibitor requires extensive preclinical and clinical evaluation to establish its efficacy, safety, pharmacokinetic profile, and resistance patterns. While the molecule this compound is chemically defined, there is currently no publicly available evidence to support its classification or development as an HIV entry inhibitor. The information and protocols provided in this guide are representative of the research and development process for this class of antiretroviral agents. Further investigation and publication of data would be necessary to ascertain any potential role for this compound in HIV therapy.

References

- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical profile of BI 224436, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A synthetic HIV-1 protease inhibitor with antiviral activity arrests HIV-like particle maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

WAY-354436: Unraveling the Structure-Activity Relationship of a Novel Active Molecule

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-354436 has been identified as an active molecule with the chemical formula C₁₉H₂₂FN₃S. While its specific biological target and mechanism of action remain to be fully elucidated in publicly available scientific literature, its structural features suggest potential interactions with various biological systems. This technical guide aims to provide a comprehensive overview of the methodologies and logical frameworks that would be employed to investigate the structure-activity relationship (SAR) of this compound, a critical step in the drug discovery and development process.

Core Concepts in Structure-Activity Relationship (SAR) Studies

The fundamental principle of SAR is to systematically modify the chemical structure of a lead compound, such as this compound, and assess the impact of these modifications on its biological activity. This iterative process allows researchers to identify the key chemical moieties (pharmacophores) responsible for the desired pharmacological effect and to optimize the compound's potency, selectivity, and pharmacokinetic properties.

A logical workflow for a comprehensive SAR study of a novel compound like this compound is outlined below.

Caption: A logical workflow for a typical structure-activity relationship (SAR) study.

Experimental Protocols

Detailed experimental protocols are essential for generating reliable and reproducible SAR data. The following sections outline the key methodologies that would be applied to characterize this compound and its analogs.

Chemical Synthesis of Analogs

The synthesis of this compound analogs would involve multi-step organic chemistry reactions to modify specific parts of the molecule. Based on its elemental formula, key regions for modification could include the aromatic rings, the sulfur and nitrogen-containing heterocycles, and any potential side chains.

General Synthetic Scheme (Hypothetical):

A hypothetical synthetic approach would likely involve the coupling of key building blocks. For instance, a core heterocyclic scaffold could be synthesized first, followed by the introduction of various substituents through reactions such as Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution. Each synthesized analog would be purified using techniques like column chromatography and fully characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.

In Vitro Binding Assays

To determine the affinity of this compound and its analogs for a specific biological target (e.g., a receptor or enzyme), radioligand binding assays are a standard and powerful tool.

Protocol for a Competitive Radioligand Binding Assay:

-

Membrane Preparation: A source of the target receptor is required, typically cell membranes from transfected cell lines or from specific tissue homogenates (e.g., rat brain cortex for neurological targets).

-

Assay Buffer: A suitable buffer is used to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: A radioactively labeled ligand with known high affinity and selectivity for the target receptor is used (e.g., [³H]-WAY-100635 for the 5-HT₁A receptor).

-

Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or its analogs).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vitro Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor.

Protocol for a G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., cAMP Assay):

-

Cell Culture: A cell line stably expressing the target GPCR is cultured under standard conditions.

-

Assay Medium: Cells are incubated in a suitable assay medium, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

-

Compound Treatment: Cells are treated with varying concentrations of the test compound. Forskolin, an adenylyl cyclase activator, is often used to stimulate cAMP production.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

-

Data Analysis: The data are plotted as a concentration-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) for agonists or the IC₅₀ for antagonists.

Data Presentation

To facilitate the analysis of SAR, all quantitative data for this compound and its analogs would be organized into structured tables.

Table 1: Hypothetical Binding Affinities of this compound Analogs at a Target Receptor

| Compound | R1-Substituent | R2-Substituent | Kᵢ (nM) |

| This compound | H | F | Data not available |

| Analog 1 | CH₃ | F | To be determined |

| Analog 2 | Cl | F | To be determined |

| Analog 3 | H | H | To be determined |

| Analog 4 | H | OCH₃ | To be determined |

Table 2: Hypothetical Functional Activity of this compound Analogs

| Compound | R1-Substituent | R2-Substituent | EC₅₀ (nM) | Eₘₐₓ (%) |

| This compound | H | F | Data not available | Data not available |

| Analog 1 | CH₃ | F | To be determined | To be determined |

| Analog 2 | Cl | F | To be determined | To be determined |

| Analog 3 | H | H | To be determined | To be determined |

| Analog 4 | H | OCH₃ | To be determined | To be determined |

Signaling Pathway Analysis

Understanding the intracellular signaling pathways modulated by this compound is crucial for elucidating its mechanism of action. Once the primary biological target is identified (e.g., a specific GPCR), the downstream signaling cascade can be investigated.

A common signaling pathway for many GPCRs involves the modulation of adenylyl cyclase and subsequent changes in intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and downstream effects on gene transcription via the phosphorylation of transcription factors like CREB (cAMP response element-binding protein).

Caption: A generalized GPCR signaling pathway involving cAMP and PKA.

Conclusion

While specific data on the structure-activity relationship of this compound is not yet available in the public domain, this technical guide provides a robust framework for the systematic investigation of this and other novel chemical entities. By employing the detailed experimental protocols for analog synthesis, in vitro binding and functional assays, and by systematically analyzing the resulting quantitative data, researchers can elucidate the SAR of this compound. This knowledge is paramount for optimizing its pharmacological profile and assessing its potential as a therapeutic agent. Future research efforts are required to populate the data tables and to fully characterize the biological activity and signaling pathways associated with this intriguing molecule.

Unveiling WAY-354436: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-354436 emerges from the intensive research efforts aimed at identifying novel, potent, and specific inhibitors of critical biological targets. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, a molecule identified as an active anti-HIV-1 agent. The information presented herein is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a comprehensive resource for understanding the foundational science behind this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its characterization, handling, and formulation.

| Property | Value |

| Molecular Formula | C₁₉H₂₂FN₃S |

| Molecular Weight | 343.46 g/mol |

| CAS Number | 850023-52-8 |

| Appearance | Solid |

| SMILES | FC1=C(NC(NC2CCN(CC2)CC3=CC=CC=C3)=S)C=CC=C1 |

| InChI Key | [Insert InChI Key if available] |

| Solubility | Soluble in DMSO |

Discovery and Biological Activity

This compound was identified as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] NNRTIs are a critical class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function and preventing the replication of the viral genome. The discovery of thiourea-based NNRTIs, a class to which this compound belongs, has been a significant area of research in the quest for new anti-HIV therapies. These efforts have focused on developing compounds with high potency against wild-type and drug-resistant strains of HIV-1.

The biological activity of this compound and related thiourea derivatives is typically evaluated through a series of in vitro assays. These assays are crucial for determining the compound's efficacy and selectivity.

Key Biological Assays:

-

Reverse Transcriptase (RT) Inhibition Assay: This enzymatic assay directly measures the ability of the compound to inhibit the activity of purified HIV-1 reverse transcriptase.

-

Antiviral Assay in Cell Culture: This cell-based assay assesses the compound's ability to inhibit HIV-1 replication in a cellular context, typically using cell lines susceptible to HIV-1 infection.

-

Cytotoxicity Assay: This assay is performed to determine the concentration at which the compound becomes toxic to host cells, which is crucial for establishing a therapeutic window.

A summary of typical biological data for potent thiourea-based NNRTIs is presented below. Note: Specific data for this compound is not publicly available in the searched literature; the table represents typical values for this class of compounds.

| Assay Type | Typical IC₅₀ / EC₅₀ / CC₅₀ Range |

| RT Inhibition (Wild-Type) | Low nM to µM |

| Antiviral Activity (Wild-Type) | Low nM to µM |

| Cytotoxicity | >10 µM |

Synthesis

The synthesis of N,N'-disubstituted thiourea derivatives like this compound generally follows a convergent synthetic strategy. The core thiourea moiety is typically formed by the reaction of an isothiocyanate with a primary or secondary amine. The specific synthesis of this compound would involve the preparation of two key intermediates: 2-fluoroaniline and 4-benzylpiperidine, followed by their coupling to form the final product.

General Synthetic Protocol:

A representative synthetic scheme for compounds of this class is as follows:

-

Formation of the Isothiocyanate: The aromatic amine (e.g., 2-fluoroaniline) is treated with a thiocarbonylating agent, such as thiophosgene or 1,1'-thiocarbonyldiimidazole (TCDI), to yield the corresponding isothiocyanate.

-

Coupling Reaction: The synthesized isothiocyanate is then reacted with the appropriate amine (e.g., 4-benzylpiperidine) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at room temperature or with gentle heating to afford the N,N'-disubstituted thiourea product.

-

Purification: The final product is typically purified by column chromatography on silica gel to yield the pure compound.

Experimental Workflows and Signaling Pathways

Logical Workflow for NNRTI Discovery and Preclinical Evaluation

The following diagram illustrates the typical workflow for the discovery and preclinical evaluation of a novel NNRTI like this compound.

Caption: A simplified workflow for the discovery and preclinical development of non-nucleoside reverse transcriptase inhibitors.

HIV-1 Reverse Transcriptase Inhibition Signaling Pathway

The diagram below depicts the mechanism of action of NNRTIs in inhibiting HIV-1 replication.

Caption: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.

Conclusion

This compound represents a noteworthy molecule within the class of thiourea-based non-nucleoside reverse transcriptase inhibitors. While specific public data on its discovery and detailed biological profile are limited, this guide provides a comprehensive overview based on the established science of this class of compounds. The provided synthetic strategies, experimental workflows, and mechanistic diagrams offer a valuable resource for researchers and professionals engaged in the development of novel antiviral therapeutics. Further investigation into the specific structure-activity relationships and pharmacological properties of this compound could provide deeper insights into its potential as a therapeutic agent.

References

In-depth Technical Guide: The CCR5 Antagonist WAY-354436

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries, it has been determined that there is a significant lack of specific data pertaining to the compound designated as WAY-354436. While the query specified this molecule as a CCR5 antagonist, there is no substantive information in the public domain to corroborate its detailed pharmacological profile.

This guide, therefore, serves to provide a foundational understanding of CCR5 antagonism as a therapeutic strategy, drawing upon established principles and data from well-characterized CCR5 antagonists. The methodologies and signaling pathways described herein are representative of the field and would be applicable to the characterization of any novel CCR5 antagonist, including this compound, should data become available.

Introduction to CCR5 and its Role as a Therapeutic Target

The C-C chemokine receptor type 5 (CCR5) is a member of the G protein-coupled receptor (GPCR) family.[1][2][3] It is primarily expressed on the surface of various immune cells, including T cells, macrophages, dendritic cells, and microglia.[1][4] CCR5 plays a crucial role in immune surveillance and inflammatory responses by binding to its endogenous chemokine ligands: RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[2][3]

Beyond its physiological function, CCR5 is a critical co-receptor for the entry of the most common strains of the Human Immunodeficiency Virus (HIV) into host cells.[1][5] The HIV-1 envelope glycoprotein gp120 binds to the CD4 receptor on T cells, triggering a conformational change that allows for subsequent binding to CCR5. This interaction facilitates the fusion of the viral and cellular membranes, leading to viral entry and infection.[5] Individuals with a homozygous deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to infection with R5-tropic HIV strains, a key observation that validated CCR5 as a major therapeutic target for HIV/AIDS.[1]

CCR5 antagonists are a class of drugs that block the interaction between HIV and the CCR5 co-receptor, thereby preventing viral entry into host cells.[5][6] This mechanism of action is distinct from other antiretroviral therapies that target viral enzymes.

The CCR5 Signaling Pathway

Upon binding of its natural chemokine ligands, CCR5 undergoes a conformational change, leading to the activation of intracellular signaling cascades. This process is primarily mediated through the coupling to heterotrimeric G proteins of the Gi/o family.

Signaling Cascade Overview:

-

Ligand Binding: Chemokines such as CCL3, CCL4, or CCL5 bind to the extracellular domain of the CCR5 receptor.

-

G Protein Activation: This binding event induces a conformational change in the receptor, which catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi protein.

-

Downstream Effectors: The activated Gαi subunit and the Gβγ dimer dissociate and interact with various downstream effector molecules, including:

-

Phospholipase C (PLC): Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[2][3]

-

Adenylyl Cyclase: Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

-

Phosphoinositide 3-kinase (PI3K): Activation of the PI3K/Akt pathway, which is involved in cell survival and proliferation.

-

Mitogen-activated protein kinase (MAPK) pathways: Activation of cascades such as ERK, JNK, and p38, which regulate a variety of cellular processes including inflammation and cell proliferation.[7]

-

These signaling events ultimately lead to the physiological responses associated with CCR5 activation, such as leukocyte chemotaxis and inflammatory gene expression.[3]

Visualization of the CCR5 Signaling Pathway:

Caption: Canonical CCR5 signaling pathway upon chemokine binding.

Mechanism of Action of CCR5 Antagonists

CCR5 antagonists function as non-competitive, allosteric inhibitors.[3] They do not bind to the same site as the natural chemokine ligands. Instead, they bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding induces and stabilizes a conformation of the receptor that is unable to bind the HIV-1 gp120 envelope protein, thereby blocking viral entry.[5]

Visualization of the Antagonist Mechanism of Action:

Caption: Mechanism of HIV entry inhibition by a CCR5 antagonist.

Quantitative Data for Characterized CCR5 Antagonists

While specific data for this compound is unavailable, the following table summarizes key quantitative parameters for well-studied CCR5 antagonists to provide a comparative framework.

| Compound | Binding Affinity (Kd, nM) | Antiviral Activity (IC50, nM) |

| Maraviroc | 0.18 ± 0.02 | 0.3 - 3.3 |

| Vicriviroc | 0.40 ± 0.02 | 0.2 - 1.2 |

| Aplaviroc | Sub-nanomolar | 0.1 - 1.0 |

Data compiled from publicly available research.

Key Experimental Protocols for Characterizing CCR5 Antagonists

The following are standard experimental protocols used to characterize the activity of CCR5 antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the CCR5 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CCR5 receptor (e.g., HEK293 or CHO cells).

-

Competition Binding: Incubate the cell membranes with a constant concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α or [³H]-Maraviroc) and increasing concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Visualization of the Experimental Workflow:

Caption: Workflow for a radioligand binding assay.

Chemotaxis Assay

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit chemokine-induced cell migration.

Methodology:

-

Cell Preparation: Use a cell line expressing CCR5 (e.g., L1.2-CCR5) or primary cells known to express CCR5 (e.g., human peripheral blood mononuclear cells).

-

Assay Setup: Place the cells in the upper chamber of a transwell plate, which is separated from the lower chamber by a porous membrane.

-

Treatment: Add a CCR5 chemokine agonist (e.g., RANTES) to the lower chamber to create a chemotactic gradient. Add the test compound to the upper chamber with the cells.

-

Incubation: Incubate the plate to allow for cell migration.

-

Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or a fluorescent dye.

-

Data Analysis: Plot the number of migrated cells against the concentration of the test compound to determine the IC50 for inhibition of chemotaxis.

Calcium Mobilization Assay

Objective: To measure the ability of a test compound to block chemokine-induced intracellular calcium release.

Methodology:

-

Cell Loading: Load CCR5-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Compound Addition: Add the test compound and incubate.

-

Agonist Stimulation: Add a CCR5 chemokine agonist to stimulate calcium release.

-

Fluorescence Measurement: Record the change in fluorescence over time.

-

Data Analysis: Calculate the inhibition of the agonist-induced calcium signal at different concentrations of the test compound to determine the IC50.

HIV-1 Entry Assay

Objective: To determine the antiviral potency of a test compound by measuring its ability to inhibit the entry of R5-tropic HIV-1 into target cells.

Methodology:

-

Cell and Virus Preparation: Use a target cell line that expresses CD4 and CCR5 (e.g., TZM-bl cells, which contain a luciferase reporter gene under the control of the HIV-1 LTR). Prepare a stock of an R5-tropic HIV-1 strain.

-

Infection: Pre-incubate the target cells with various concentrations of the test compound. Then, infect the cells with the HIV-1 virus.

-

Incubation: Incubate the infected cells for a period sufficient to allow for viral entry, replication, and reporter gene expression (typically 48 hours).

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the extent of viral infection.

-

Data Analysis: Plot the luciferase activity against the concentration of the test compound to determine the IC50 for viral entry inhibition.

Conclusion

While specific experimental data for this compound as a CCR5 antagonist is not publicly available, this guide provides a comprehensive overview of the scientific principles and methodologies central to the field. The information presented on the CCR5 signaling pathway, the mechanism of action of CCR5 antagonists, and the detailed experimental protocols for their characterization can serve as a valuable resource for researchers and drug development professionals working on this important therapeutic target. The provided visualizations offer a clear and concise representation of these complex biological processes and experimental workflows. Further research and disclosure of data will be necessary to fully elucidate the specific properties of this compound.

References

- 1. Evaluating and evolving a screening library in academia: the St. Jude approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IncellDx Awarded Patent for Use of CCR5 Antagonist Maraviroc in Treatment of COVID-19 - BioSpace [biospace.com]

- 3. Small Molecule Collections | Yale Center for Molecular Discovery [ycmd.yale.edu]

- 4. caymanchem.com [caymanchem.com]

- 5. Screening libraries - Prestwick Chemical Libraries [prestwickchemical.com]

- 6. Pre-Plated High-Throughput Screening Libraries | Thermo Fisher Scientific - US [thermofisher.com]

- 7. EP3212228A2 - Use of ccr5 antagonists alone or in combination therapy for the treatment of cancer - Google Patents [patents.google.com]

WAY-354436 as a CXCR4 Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to characterize WAY-354436 as a C-X-C chemokine receptor type 4 (CXCR4) antagonist. While specific quantitative data for this compound is not publicly available, this document outlines the core experimental protocols and data presentation formats essential for its evaluation. The information herein is intended to guide research efforts in the preclinical assessment of novel CXCR4 antagonists.

Introduction to CXCR4 and its Antagonism

The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its sole endogenous ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), play a pivotal role in numerous physiological and pathological processes.[1] These include hematopoiesis, organogenesis, inflammation, and immune responses.[2] The CXCL12/CXCR4 axis is also critically implicated in the progression of various diseases, including cancer metastasis, HIV entry into host cells, and autoimmune disorders.[3][4]

CXCR4 antagonists are compounds that bind to the CXCR4 receptor and block the binding of CXCL12, thereby inhibiting the downstream signaling pathways.[3] This blockade can prevent or reduce cell migration, proliferation, and survival in pathological contexts, making CXCR4 an attractive therapeutic target.[2] The development of potent and selective CXCR4 antagonists like this compound is a significant area of interest in drug discovery.

Quantitative Data Presentation

The following tables illustrate the typical format for presenting quantitative data for a CXCR4 antagonist. The values provided are for illustrative purposes only and do not represent actual data for this compound.

Table 1: In Vitro Binding Affinity of this compound for CXCR4

| Assay Type | Ligand | Cell Line | Parameter | Value (nM) |

| Radioligand Binding | [¹²⁵I]-SDF-1α | Jurkat | Kᵢ | e.g., 15.2 ± 2.1 |

| Fluorescent Ligand Binding | CXCL12-AF647 | HEK293-CXCR4 | IC₅₀ | e.g., 25.8 ± 3.5 |

Kᵢ (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand.[5] IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.[6]

Table 2: In Vitro Functional Antagonism of this compound

| Assay Type | Stimulus | Cell Line | Parameter | Value (nM) |

| Chemotaxis Assay | SDF-1α (10 nM) | MOLT-4 | IC₅₀ | e.g., 45.7 ± 5.3 |

| Calcium Flux Assay | SDF-1α (20 nM) | U937 | IC₅₀ | e.g., 38.1 ± 4.9 |

Key Experimental Protocols

Detailed methodologies for characterizing a CXCR4 antagonist are provided below. These protocols are based on established techniques in the field.

CXCR4 Receptor Binding Assay (Competitive Ligand Binding)

This assay determines the ability of a test compound to compete with a labeled ligand for binding to the CXCR4 receptor expressed on the surface of cells.

Materials:

-

Cells: Jurkat cells (endogenously expressing CXCR4) or a stable cell line overexpressing CXCR4 (e.g., HEK293-CXCR4).

-

Labeled Ligand: Fluorescently labeled CXCL12 (e.g., CXCL12-AF647).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.2% Bovine Serum Albumin (BSA), pH 7.4.[7]

-

Test Compound: this compound serially diluted.

-

Instrumentation: Flow cytometer.[8]

Procedure:

-

Cell Preparation: Harvest and wash cells with assay buffer. Resuspend cells to a final concentration of 5 x 10⁶ cells/mL in assay buffer.[7]

-

Compound Incubation: In a 96-well plate, add 50 µL of the cell suspension to wells containing 100 µL of serially diluted this compound or vehicle control. Incubate for 15 minutes at room temperature in the dark.[8]

-

Labeled Ligand Addition: Add 50 µL of fluorescently labeled CXCL12 (e.g., 100 ng/mL) to each well. Incubate for 30 minutes at room temperature in the dark.[8]

-

Washing: Centrifuge the plate at 400 x g for 5 minutes. Discard the supernatant and wash the cell pellets with 200 µL of assay buffer. Repeat the centrifugation and supernatant removal.[8]

-

Flow Cytometry Analysis: Resuspend the cell pellets in assay buffer and acquire data on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is measured.[8]

-

Data Analysis: The percent inhibition of labeled ligand binding is calculated for each concentration of this compound. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

SDF-1α-Induced Chemotaxis Assay

This functional assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant (SDF-1α).

Materials:

-

Cells: CXCR4-expressing cells capable of migration (e.g., Jurkat or primary T-cells).

-

Chemoattractant: Recombinant human SDF-1α.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Test Compound: this compound serially diluted.

-

Apparatus: Transwell inserts (e.g., 5 µm pore size) in a 24-well plate.[9]

-

Detection Method: Cell counting kit or flow cytometry.

Procedure:

-

Preparation of Chemoattractant Gradient: Add assay medium containing SDF-1α (at a pre-determined optimal concentration, e.g., 70 nM) to the lower chambers of the Transwell plate.[2]

-

Cell Preparation and Treatment: Resuspend cells in assay medium at 1 x 10⁶ cells/mL. Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.[2]

-

Cell Seeding: Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts.[9]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.[9]

-

Quantification of Migrated Cells: Collect the cells that have migrated to the lower chamber. Count the cells using a cell counter or by flow cytometry.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound. Determine the IC₅₀ value by non-linear regression analysis.

SDF-1α-Induced Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration that occurs upon CXCR4 activation by SDF-1α. Antagonists will block this response.

Materials:

-

Cells: CXCR4-expressing cells (e.g., U937 or freshly isolated peripheral blood mononuclear cells).[10]

-

Assay Buffer: HBSS with 20 mM HEPES and 1 mM CaCl₂.

-

Stimulus: Recombinant human SDF-1α.

-

Test Compound: this compound serially diluted.

-

Instrumentation: Fluorometric imaging plate reader (FLIPR) or a flow cytometer equipped for kinetic analysis.[10]

Procedure:

-

Cell Loading with Dye: Incubate cells with a calcium indicator dye (e.g., 2 µM Fluo-4 AM) for 30-60 minutes at 37°C in the dark.[11]

-

Washing: Wash the cells twice with assay buffer to remove extracellular dye. Resuspend in assay buffer.

-

Compound Pre-incubation: Add the dye-loaded cells to a 96-well plate and pre-incubate with various concentrations of this compound or vehicle for 15-30 minutes.[10]

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence for a short period (e.g., 20-30 seconds) using the FLIPR or flow cytometer.

-

Stimulation and Measurement: Inject SDF-1α into the wells and immediately begin measuring the change in fluorescence intensity over time (typically for 2-5 minutes).[12]

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events. These pathways are crucial for the diverse cellular responses mediated by this receptor-ligand axis.

Caption: CXCR4 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the key steps in the competitive binding assay to determine the affinity of this compound for the CXCR4 receptor.

Caption: Workflow for the CXCR4 competitive binding assay.

Logical Relationship: Mechanism of Action of this compound

This diagram outlines the logical flow of how this compound exerts its antagonistic effect on CXCR4-mediated cellular responses.

Caption: Mechanism of action of this compound as a CXCR4 antagonist.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. researchgate.net [researchgate.net]

- 3. cloud-clone.com [cloud-clone.com]

- 4. proteinfoundry.com [proteinfoundry.com]

- 5. In vitro functional assays to assess the reciprocal interplay between tumor cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 7. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]

- 8. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]

- 9. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 10. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bu.edu [bu.edu]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Unraveling the In Vitro Profile of WAY-354436: A Guide to Assay Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-354436 is a research compound of interest within the scientific community. Understanding its in vitro pharmacological profile is crucial for elucidating its mechanism of action and potential therapeutic applications. This document provides a comprehensive overview of detailed application notes and protocols for in vitro assays relevant to the characterization of this compound. Due to the limited publicly available information on the specific targets and activities of this compound, this guide presents a series of generalized yet robust protocols commonly employed in early-stage drug discovery to characterize novel compounds. These protocols are designed to be adapted based on emergent data regarding the specific biological targets of this compound.

Putative Signaling Pathways and Experimental Logic

Given that many neurologically active compounds target G-protein coupled receptors (GPCRs), a logical starting point for characterizing this compound is to investigate its effects on common GPCR signaling pathways, such as those mediated by serotonin (5-HT) receptors. The following diagram illustrates a general experimental workflow for characterizing a novel compound like this compound, starting from initial binding assays to functional cellular assays.

Application Notes and Protocols for WAY-354436: A Guide for Researchers

Disclaimer: Information regarding WAY-354436 is exceptionally limited in publicly accessible scientific literature and databases. While one vendor has indicated its potential as an "anti-HIV-1" agent, no definitive biochemical assays, mechanisms of action, or detailed protocols have been published. The following application notes and protocols are therefore presented as a generalized framework based on common methodologies for characterizing novel antiviral compounds, particularly those targeting viral entry. These are intended to serve as a starting point for researchers and will require substantial empirical validation.

Introduction

This compound is a small molecule with a reported, yet unverified, anti-HIV-1 activity. The lack of detailed public information necessitates a systematic approach to its biochemical and cellular characterization. This document outlines potential experimental strategies to elucidate its mechanism of action, determine its potency, and establish robust assay protocols. The proposed assays focus on the initial stages of the HIV-1 lifecycle, including viral entry, as this is a common target for small molecule inhibitors.

Hypothetical Signaling Pathway and Experimental Workflow

To guide the experimental design, a hypothetical signaling pathway for HIV-1 entry and a general workflow for inhibitor characterization are presented below.

Caption: Hypothetical HIV-1 entry pathway and potential inhibition points for this compound.

No Antiviral Activity Data Currently Available for WAY-354436

Despite a comprehensive search of available scientific literature and databases, no public domain information could be found regarding the antiviral activity of the compound WAY-354436. As a result, the requested Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be generated at this time.

Without any foundational data on its efficacy (such as IC50 or EC50 values against specific viruses), its mechanism of action, or the signaling pathways it might modulate in the context of a viral infection, the creation of detailed and accurate protocols for its quantification is not possible.

It is recommended that any investigation into the potential antiviral properties of this compound would need to begin with preliminary in vitro screening assays against a panel of viruses to determine if any antiviral activity exists. Should such activity be identified, further research would be required to elucidate its mechanism of action and quantify its potency. At present, no such studies have been published.

Application Notes and Protocols for WAY-354436 in HIV Neutralization Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of WAY-354436, a compound belonging to the pyrrolobenzoxazepinone class, in Human Immunodeficiency Virus (HIV) neutralization assays. This compound and its analogs are identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are pivotal in the study of antiretroviral drug efficacy.[1][2]

Introduction

This compound is a member of the pyrrolobenzoxazepinone chemical class, which has demonstrated potent inhibitory activity against the HIV-1 reverse transcriptase (RT) enzyme.[1][2] As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it binds to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity. This mechanism effectively halts the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV replication cycle.[3][4] These notes offer detailed methodologies for assessing the neutralizing potential of this compound and similar compounds against various HIV-1 strains.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

NNRTIs are a class of antiretroviral drugs that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site.[4] This binding is non-competitive with respect to the nucleoside triphosphate substrates. The binding of an NNRTI like a pyrrolobenzoxazepinone induces a conformational change in the enzyme, which inhibits the polymerase activity and blocks the synthesis of viral DNA.[3]

Caption: NNRTI (this compound) inhibition of HIV-1 reverse transcriptase.

Quantitative Data

The following table summarizes the inhibitory activity of a representative pyrrolobenzoxazepinone compound against HIV-1 reverse transcriptase. This data is crucial for determining the appropriate concentration range for neutralization assays.

| Compound | Target Enzyme | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |

| (+/-)-6-ethyl-6-phenylpyrrolo[2,1-d][1][5] benzoxazepin-7(6H)-one (analog of this compound) | HIV-1 Reverse Transcriptase | Enzymatic | 0.25 | Nevirapine | 0.5 |

Table 1: In vitro inhibitory activity of a pyrrolobenzoxazepinone analog against HIV-1 RT. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.[1]

Experimental Protocol: HIV-1 Neutralization Assay Using a Pseudovirus and TZM-bl Reporter Cell Line

This protocol outlines a single-round infectivity assay to determine the neutralizing activity of this compound. The assay utilizes Env-pseudotyped HIV-1 virions and the TZM-bl reporter cell line, which expresses CD4, CCR5, and CXCR4 and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.

Materials and Reagents

-

This compound (dissolved in DMSO)

-

TZM-bl cells (NIH AIDS Reagent Program)

-

HEK293T/17 cells

-

Env-pseudotyped HIV-1 virus stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

DEAE-Dextran

-

Bright-Glo™ Luciferase Assay System (or equivalent)

-

96-well flat-bottom cell culture plates (white, solid-bottom for luminescence)

-

Luminometer

Experimental Workflow

References

- 1. Pyrrolobenzothiazepinones and pyrrolobenzoxazepinones: novel and specific non-nucleoside HIV-1 reverse transcriptase inhibitors with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolobenzoxazepinone derivatives as non-nucleoside HIV-1 RT inhibitors: further structure-activity relationship studies and identification of more potent broad-spectrum HIV-1 RT inhibitors with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Efavirenz? [synapse.patsnap.com]

- 4. Mechanisms underlying of antiretroviral drugs in different cellular reservoirs with a focus on macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel drugs that turn HIV against itself might clear infected cells from the body | aidsmap [aidsmap.com]

Unraveling the Role of WAY-354436 in HIV-1 Envelope Function: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of WAY-354436, a novel active molecule, in the study of HIV-1 envelope function. Due to the limited publicly available data on this compound's specific interactions with the HIV-1 envelope, this guide synthesizes information on general methodologies used to study HIV-1 entry and envelope function, which can be adapted for investigating this compound.

Introduction to this compound

This compound is identified as an active small molecule with the chemical formula C₁₉H₂₂FN₃S. While its precise mechanism of action in the context of HIV-1 is not yet detailed in peer-reviewed literature, its chemical properties suggest potential interactions with viral or cellular components critical for HIV-1 entry. The HIV-1 envelope glycoprotein (Env), a trimer of gp120 and gp41 subunits, is the primary target for entry inhibitors. It mediates viral attachment to the host cell receptor CD4 and a coreceptor (CCR5 or CXCR4), leading to membrane fusion and viral entry. Understanding how compounds like this compound interfere with this process is crucial for the development of new antiretroviral therapies.

Potential Mechanisms of Action and Key Research Questions

Given that this compound is a novel compound, its study would likely focus on elucidating its mechanism of action. Key research questions to address include:

-

Does this compound bind directly to the HIV-1 envelope glycoprotein (gp120 or gp41)?

-

Does it inhibit the interaction between gp120 and the primary receptor CD4?

-

Does it block the interaction between the gp120-CD4 complex and the coreceptors (CCR5 or CXCR4)?

-

Does it prevent the conformational changes in gp41 required for membrane fusion?

-

What is the antiviral activity (IC₅₀/EC₅₀) of this compound against different HIV-1 strains?

Experimental Protocols for Studying this compound

The following are detailed protocols for key experiments to characterize the effect of this compound on HIV-1 envelope function.

Antiviral Activity Assays

These assays are fundamental to determine the potency of this compound in inhibiting HIV-1 replication in cell culture.

3.1.1. Single-Cycle Infectivity Assay

This assay measures the ability of a compound to inhibit a single round of viral replication.

-

Materials:

-

HEK293T cells

-

HIV-1 Env-pseudotyped viruses (e.g., luciferase reporter viruses)

-

Target cells expressing CD4, CCR5, and/or CXCR4 (e.g., TZM-bl cells)

-

This compound stock solution (in DMSO)

-

Cell culture medium (DMEM with 10% FBS)

-

Luciferase assay reagent

-

Luminometer

-

-

Protocol:

-

Seed target cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the pseudotyped virus with the different concentrations of this compound for 1 hour at 37°C.

-

Add the virus-compound mixture to the target cells.

-

Incubate for 48-72 hours at 37°C.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration.

-

3.1.2. Cell Viability Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

-

Materials:

-

Target cells used in the antiviral assay

-

This compound stock solution

-

Cell culture medium

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

-

Spectrophotometer or luminometer

-

-

Protocol:

-

Seed target cells in a 96-well plate and incubate overnight.

-

Add serial dilutions of this compound to the cells.

-

Incubate for the same duration as the antiviral assay (48-72 hours).

-

Add the cell viability reagent and incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence.

-

Calculate the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI = CC₅₀/IC₅₀) is a measure of the compound's therapeutic window.

-

Mechanism of Action Assays

These experiments aim to pinpoint the specific step in the HIV-1 entry process that is inhibited by this compound.

3.2.1. gp120-CD4 Binding Assay (ELISA-based)

This assay determines if this compound prevents the initial attachment of the virus to the host cell.

-

Materials:

-

Recombinant gp120 protein

-

Recombinant soluble CD4 (sCD4)

-

This compound

-

ELISA plates

-

Anti-gp120 antibody (e.g., D7324)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Plate reader

-

-

Protocol:

-

Coat a 96-well ELISA plate with sCD4 and incubate overnight.

-

Block the plate with a blocking buffer (e.g., 3% BSA in PBS).

-

Pre-incubate recombinant gp120 with varying concentrations of this compound for 1 hour.

-

Add the gp120-compound mixture to the sCD4-coated plate and incubate.

-

Wash the plate and add an anti-gp120 antibody.

-

Wash and add an HRP-conjugated secondary antibody.

-

Add TMB substrate and stop the reaction with sulfuric acid.

-

Measure the absorbance at 450 nm. A decrease in absorbance indicates inhibition of binding.

-

3.2.2. Cell-Cell Fusion Assay

This assay assesses the ability of this compound to inhibit the fusion of viral and cellular membranes.

-

Materials:

-

Effector cells expressing HIV-1 Env and a reporter gene (e.g., luciferase under the control of a T7 promoter).

-

Target cells expressing CD4, a coreceptor, and T7 polymerase.

-

This compound

-

Luciferase assay reagent

-

-

Protocol:

-

Co-culture effector and target cells in the presence of varying concentrations of this compound.

-

Incubate for 6-8 hours to allow for cell fusion.

-

Lyse the cells and measure luciferase activity. A reduction in luciferase signal indicates inhibition of fusion.

-

Data Presentation

Quantitative data from the described experiments should be summarized in a clear and structured format for easy comparison.

| Assay | Parameter | This compound Value | Control Compound Value | Notes |

| Single-Cycle Infectivity | IC₅₀ (µM) | Experimental Value | e.g., T-20 (fusion inhibitor) | Indicates antiviral potency. |

| Cell Viability | CC₅₀ (µM) | Experimental Value | - | Measures cytotoxicity. |

| Selectivity Index | SI (CC₅₀/IC₅₀) | Calculated Value | - | Higher SI is desirable. |

| gp120-CD4 Binding | IC₅₀ (µM) | Experimental Value | e.g., BMS-378806 (attachment inhibitor) | Determines effect on attachment. |

| Cell-Cell Fusion | IC₅₀ (µM) | Experimental Value | e.g., Enfuvirtide (fusion inhibitor) | Determines effect on fusion. |

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate the experimental workflows and the potential mechanism of action of this compound.

Caption: Experimental workflow for characterizing this compound.

Caption: Potential inhibition points of this compound in HIV-1 entry.

Conclusion

The study of this compound presents an opportunity to explore a new chemical entity for its potential as an HIV-1 entry inhibitor. The protocols and strategies outlined in these application notes provide a robust framework for researchers to elucidate its mechanism of action and to evaluate its therapeutic potential. As more data becomes available, these guidelines can be further refined to accelerate the drug development process.

Application Notes and Protocols: Investigating the Potential Antiviral Activity of Novel Compounds

Disclaimer: As of the latest literature review, there is no publicly available information or published research on the experimental use of WAY-354436 in the field of virology. The following Application Notes and Protocols are provided as a generalized framework for researchers and scientists interested in evaluating the potential antiviral properties of a novel investigational compound, hypothetically designated here as "Compound X" (as a stand-in for a compound like this compound). The methodologies and data presented are illustrative and based on established principles of antiviral drug discovery.

Application Notes

1. Introduction

Viruses utilize host cellular machinery for their replication, and interfering with this process is a key strategy for antiviral drug development.[1][2][3][4] The life cycle of a virus, which includes attachment, entry, uncoating, replication, assembly, and release, presents multiple targets for therapeutic intervention.[1][4] Investigational compounds, such as Compound X, must be systematically evaluated to determine their efficacy and mechanism of action against specific viruses. This document outlines the protocols for assessing the cytotoxicity and antiviral activity of a novel compound and visualizes the potential pathways and workflows involved.

2. Potential Mechanism of Action

The mechanism of action for a novel antiviral compound can vary widely. It may inhibit viral entry by blocking viral surface proteins or host cell receptors, prevent the uncoating of the viral genome, inhibit the replication of viral genetic material by targeting viral polymerases, interfere with viral protein synthesis and processing, or block the release of new virions from the host cell.[1][4] For instance, some drugs act as analogs of the building blocks of viral DNA or RNA, thereby halting the replication process.[1] Others might inhibit crucial viral enzymes like proteases or neuraminidases.[4]

3. Data Presentation

The following tables summarize hypothetical quantitative data for the assessment of Compound X.

Table 1: Cytotoxicity of Compound X on Host Cell Lines

| Cell Line | Compound X Concentration (µM) | Cell Viability (%) | CC50 (µM) |

| Vero E6 | 0 | 100 | >100 |

| 10 | 98.5 | ||

| 50 | 95.2 | ||

| 100 | 91.8 | ||

| A549 | 0 | 100 | >100 |

| 10 | 99.1 | ||

| 50 | 96.5 | ||

| 100 | 93.4 |

CC50: 50% cytotoxic concentration

Table 2: Antiviral Activity of Compound X against Influenza A Virus (H1N1)

| Compound X Concentration (µM) | Viral Titer (PFU/mL) | % Inhibition | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| 0 (Virus Control) | 5.2 x 10^6 | 0 | 12.5 | >8 |

| 1 | 4.1 x 10^6 | 21.2 | ||

| 5 | 2.9 x 10^6 | 44.2 | ||

| 10 | 1.5 x 10^6 | 71.2 | ||

| 25 | 7.8 x 10^5 | 85.0 | ||

| 50 | 2.1 x 10^5 | 96.0 |

EC50: 50% effective concentration; PFU: Plaque-Forming Units

Experimental Protocols

1. Cell Culture and Virus Propagation

-

Cell Lines: Vero E6 (African green monkey kidney epithelial cells) and A549 (human lung carcinoma cells) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Stock: Influenza A/WSN/33 (H1N1) virus is propagated in the allantoic cavity of 10-day-old embryonated chicken eggs. The allantoic fluid is harvested 48-72 hours post-infection, clarified by centrifugation, and stored in aliquots at -80°C. Viral titers are determined by plaque assay on Madin-Darby Canine Kidney (MDCK) cells.

2. Cytotoxicity Assay (MTS Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

-

Seed Vero E6 or A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Compound X in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Compound X. A set of wells with medium only serves as a control.

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

3. Plaque Reduction Assay

This assay is used to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

-

Seed MDCK cells in 6-well plates and grow to 90-100% confluency.

-

Wash the cells with phosphate-buffered saline (PBS).

-

In separate tubes, mix a standard amount of virus (e.g., 100 PFU) with serial dilutions of Compound X and incubate for 1 hour at 37°C.

-

Inoculate the cell monolayers with the virus-compound mixtures.

-

After 1 hour of adsorption, remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing the corresponding concentration of Compound X.

-

Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

-

Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. The 50% effective concentration (EC50) is determined.

Visualizations

References

Unraveling the Enigma of WAY-354436: A Search for Antiretroviral Activity

A comprehensive review of scientific literature and clinical trial databases reveals a significant lack of public information regarding the compound WAY-354436 in the context of antiretroviral therapy. Despite extensive searches, no specific data on its mechanism of action, efficacy in combination with other antiretrovirals, or safety profile is currently available in the public domain. This absence of foundational scientific knowledge precludes the creation of detailed application notes and protocols as requested.

The pursuit of novel antiretroviral agents is a cornerstone of HIV research, aiming to overcome drug resistance, reduce side effects, and simplify treatment regimens. Combination antiretroviral therapy (cART) is the standard of care, typically involving a cocktail of drugs that target different stages of the HIV life cycle.[1][2] The rationale behind this approach is to achieve potent viral suppression and prevent the emergence of resistant viral strains.

While the user's request for detailed information on this compound in combination with other antiretrovirals is of significant interest to the research community, the current body of scientific literature does not contain any references to this specific compound. It is possible that this compound is an internal designation for a compound that has not yet been publicly disclosed, a developmental codename that was discontinued, or a potential misidentification.

For researchers and drug development professionals, the evaluation of any new potential antiretroviral compound follows a rigorous and well-established pathway. This process begins with in vitro studies to determine the compound's antiviral activity against different strains of HIV, its mechanism of action, and its potential for synergistic or antagonistic interactions with existing antiretroviral drugs.

General Experimental Protocols for a Novel Antiretroviral Agent

Should a novel compound like this compound become available for research, the following general protocols would be applicable for its initial characterization in combination with other antiretrovirals.

In Vitro Antiviral Activity and Synergy Assays

A crucial first step is to determine the 50% effective concentration (EC50) of the investigational drug. This is the concentration at which the drug inhibits 50% of viral replication in vitro. Subsequently, its interaction with other antiretrovirals is assessed.

Table 1: Illustrative Data Table for Combination Antiviral Activity

| Combination | Individual EC50 (nM) | Combination EC50 (nM) | Combination Index (CI) | Interaction |

| This compound + Zidovudine (NRTI) | Data not available | Data not available | Data not available | Unknown |

| This compound + Efavirenz (NNRTI) | Data not available | Data not available | Data not available | Unknown |

| This compound + Darunavir (PI) | Data not available | Data not available | Data not available | Unknown |

| This compound + Raltegravir (INSTI) | Data not available | Data not available | Data not available | Unknown |

This table is a template. No actual data for this compound exists.

Protocol for In Vitro Synergy Testing (Checkerboard Assay):

-

Cell Culture: Maintain a suitable host cell line (e.g., TZM-bl, MT-4) in appropriate culture medium.

-

Drug Preparation: Prepare serial dilutions of this compound and the combination antiretroviral drug(s) in a 96-well plate format, creating a matrix of concentrations.

-

Viral Infection: Infect the cells with a laboratory-adapted or clinical isolate of HIV-1.

-

Drug Treatment: Add the drug dilutions to the infected cells.

-

Incubation: Incubate the plates for a period of 3-7 days.

-

Quantification of Viral Replication: Measure the extent of viral replication using a suitable assay, such as a luciferase reporter gene assay (for TZM-bl cells) or a p24 antigen ELISA.

-

Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value of <1 indicates synergy, =1 indicates an additive effect, and >1 indicates antagonism.

Visualizing the Path Forward: Drug Development and HIV Lifecycle

The development of a new antiretroviral drug follows a structured pathway from initial discovery to clinical application.

Caption: A simplified workflow for antiretroviral drug development.

Understanding the HIV lifecycle is fundamental to identifying targets for new drugs.

Caption: Key stages of the HIV lifecycle and corresponding antiretroviral drug classes.

References

Troubleshooting & Optimization

WAY-354436 solubility issues in vitro

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing potential in vitro solubility challenges with the research compound WAY-354436. Given the limited publicly available data on this specific molecule, this resource offers troubleshooting strategies and frequently asked questions based on established best practices for working with poorly soluble compounds in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2] DMSO is a powerful solvent capable of dissolving a wide range of organic molecules and is compatible with most cell-based assays at low final concentrations.[1][2]

Q2: My this compound powder is not dissolving in DMSO. What should I do?

A2: If you encounter difficulty dissolving this compound in DMSO, you can try gentle warming of the solution in a 37°C water bath and intermittent vortexing or sonication.[2][3] These methods can help overcome the energy barrier required to break down the crystal lattice of the compound.[2]

Q3: When I dilute my DMSO stock solution of this compound into my aqueous cell culture medium, a precipitate forms. How can I prevent this?

A3: This phenomenon, often called "crashing out," is common with hydrophobic compounds.[1] To mitigate this, ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid cellular toxicity.[4] It is also recommended to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform dispersion.[4] Preparing intermediate dilutions in DMSO before the final dilution into the aqueous medium can also be beneficial.[4]

Q4: Are there alternative solvents to DMSO for this compound?

A4: If DMSO is not suitable for your experimental setup, other polar aprotic solvents like dimethylformamide (DMF) or polar protic solvents such as ethanol could be considered.[4] However, the solubility of this compound in these alternative solvents would need to be empirically determined.